Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate
Description
Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate is a piperazine derivative characterized by a 2-methoxyphenylacetyl moiety attached to the nitrogen of the piperazine ring and an ethyl carboxylate group at the 1-position. This structural motif is commonly associated with biological activity, particularly in targeting serotonin (5-HT) receptors, as the 2-methoxyphenyl group is a known pharmacophore for 5-HT1A receptor binding .
Properties
Molecular Formula |
C16H22N2O4 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
ethyl 4-[2-(2-methoxyphenyl)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O4/c1-3-22-16(20)18-10-8-17(9-11-18)15(19)12-13-6-4-5-7-14(13)21-2/h4-7H,3,8-12H2,1-2H3 |
InChI Key |
BNJMYIIVLSUHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=CC=CC=C2OC |
solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(2-METHOXYPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylacetic acid with ethyl 2-oxo-4-phenylbutanoate in the presence of a base, followed by cyclization to form the tetrahydropyrazine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-(2-METHOXYPHENYL)ACETYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has been studied for its diverse applications in several fields:
Medicinal Chemistry
Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate serves as a precursor for synthesizing various pharmacologically active agents. Its structural similarity to biologically active molecules makes it a valuable building block in drug development.
Biological Studies
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects: The compound has been evaluated for its anti-inflammatory potential, demonstrating efficacy in reducing inflammation in animal models.
- Antitumor Activity: In vitro studies have indicated that it may inhibit the proliferation of cancer cells, suggesting potential as an anticancer agent.
The following tables summarize the biological activities observed for this compound:
Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
Anti-inflammatory Activity
Evaluated using the carrageenan-induced paw edema model:
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Standard Drug (Ibuprofen) | 70 |
| Test Compound (100 mg/kg) | 60 |
Antitumor Activity
In vitro cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 22 |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of this compound's derivatives:
- Synthesis of Derivatives: Research has focused on modifying the piperazine core to enhance biological activity. For instance, derivatives with different substituents have been synthesized and evaluated for their antimicrobial and anticancer properties.
- Therapeutic Potential: A study published in the Tropical Journal of Pharmaceutical Research highlighted the synthesis of piperazine derivatives bearing various functional groups, demonstrating their potential as anticancer agents through in vitro assays .
Biological Activity
Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
The compound features a piperazine core, which is known for its versatility in drug design. The presence of the methoxyphenyl and acetyl groups enhances its lipophilicity and potential receptor interactions.
Antimicrobial Activity
Research has indicated that derivatives of piperazine compounds exhibit various antimicrobial properties. This compound has shown promising activity against several bacterial strains. In vitro studies demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Standard Control (Ciprofloxacin) MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | 25 | 2 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study assessing various derivatives, it was found that certain piperazine derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The selectivity index for COX-2 inhibition was notably higher than that of traditional NSAIDs like diclofenac, suggesting a favorable safety profile .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring and the aromatic groups have been systematically studied.
Key Findings from SAR Studies
- Substituent Variations : Modifications to the methoxy group on the phenyl ring significantly influenced D3 dopamine receptor activity, with certain analogs demonstrating enhanced selectivity and potency .
- Piperazine Modifications : Alterations to the piperazine nitrogen atoms resulted in varied pharmacological profiles, impacting both efficacy and side effect profiles.
Experimental Models
In vivo experiments using murine models have shown that compounds similar to this compound exhibit significant effects on behavioral responses associated with anxiety and depression, indicating a possible mechanism of action through serotonin and dopamine pathways .
Comparison with Similar Compounds
Key Structural Insights :
- Piperazine vs.
- Substituent Effects : Replacement of the acetyl group with bulkier moieties (e.g., sulfonamides in or indole-ethyl groups in ) alters lipophilicity and pharmacokinetic profiles. For instance, sulfonamide derivatives exhibit higher molecular weights and logP values, which may reduce blood-brain barrier permeability .
Key Challenges :
- The acetyl group in Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate may necessitate protection/deprotection strategies during synthesis to prevent undesired side reactions.
Physicochemical Properties
| Property | This compound | p-MPPI | 18F-FCWAY |
|---|---|---|---|
| Molecular Weight | ~361 g/mol | ~579 g/mol | ~438 g/mol |
| logP (Predicted) | ~2.5 | ~4.1 | ~3.8 |
| Hydrogen Bond Donors | 0 | 1 | 1 |
| Key Functional Groups | Ethyl carboxylate, acetyl | Iodobenzamido, pyridinyl | Fluorocyclohexanecarboxamide |
Implications :
- Lower logP of the target compound suggests better aqueous solubility than p-MPPI or 18F-FCWAY, favoring oral bioavailability.
- Lack of hydrogen bond donors may reduce off-target interactions compared to amide-containing analogs .
Q & A
Basic: What synthetic methodologies are recommended for Ethyl 4-[(2-methoxyphenyl)acetyl]piperazine-1-carboxylate, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via acylation of the piperazine core. A common approach involves coupling 2-methoxyphenylacetic acid derivatives with ethyl piperazine-1-carboxylate using activating agents like ethyl chloroformate under basic conditions (e.g., N,N-diisopropylethylamine) in dichloromethane (DCM) . Optimization strategies include:
- Temperature control : Reactions performed at 0–25°C minimize side reactions.
- Catalyst selection : Use of coupling agents (e.g., EDC/HOAt) improves acyl transfer efficiency .
- Purification : Flash chromatography (silica gel, acetone/chloroform gradients) or crystallization (ethyl acetate/propan-2-ol) enhances purity .
Yield improvements (>90%) are achievable by stoichiometric tuning (1.5–2.0 eq. of acylating agent) and extended reaction times (48–72 hours) .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Structural confirmation employs:
- NMR spectroscopy :
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths/angles, confirming piperazine chair conformation and acetyl group orientation .
- Mass spectrometry : MALDI-TOF or ESI-MS validates molecular weight (e.g., m/z 349.4 [M+H]⁺) .
Advanced: What strategies are employed to analyze structure-activity relationships (SAR) of this piperazine derivative?
Answer:
SAR studies focus on modifying:
- Piperazine substituents : Introducing fluorophenyl or hydroxyethyl groups alters receptor binding (e.g., 5-HT₁A/5-HT₂ antagonism) .
- Acetyl group variations : Replacing 2-methoxyphenyl with heteroaryl groups (e.g., pyridinyl) enhances selectivity for kinase targets .
- Ester hydrolysis : Converting the ethyl ester to carboxylic acid improves aqueous solubility for in vivo assays .
Biological validation includes: - In vitro assays : Competitive binding (radioligand displacement) for serotonin/dopamine receptors .
- Enzyme inhibition : IC₅₀ determination against PI3K/Akt/mTOR pathways via fluorescence polarization .
Advanced: How can computational modeling predict target interactions and pharmacokinetic properties?
Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with 5-HT₁A receptors (PDB: 7E2Z). Key residues (e.g., Asp116, Ser199) form hydrogen bonds with the piperazine and acetyl groups .
- DFT calculations : Gaussian09 optimizes geometry and computes electrostatic potential maps, identifying nucleophilic regions (e.g., methoxy oxygen) for electrophilic attack .
- ADMET prediction : SwissADME estimates logP (~2.8), moderate blood-brain barrier permeability, and CYP3A4 metabolism liabilities .
Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?
Answer:
- Rodent models :
- Tissue distribution : Radiolabeled compound (¹⁴C or ¹⁸F isotopes) tracks accumulation in brain/liver .
- Toxicity : OECD Guideline 407-compliant 28-day repeated-dose studies in rats assess hepatorenal safety .
Advanced: How are spectral contradictions resolved during structural characterization?
Answer:
Discrepancies in NMR/IR data arise from:
- Tautomerism : Piperazine ring puckering or acetyl group rotation alters peak splitting. Variable-temperature NMR (VT-NMR) identifies dynamic equilibria .
- Impurity interference : HSQC and HMBC correlations differentiate byproduct signals (e.g., unreacted starting materials) .
- Crystallographic validation : SHELXL refinement resolves ambiguous NOEs or coupling constants by comparing experimental/theoretical bond distances .
Advanced: What experimental designs address conflicting biological activity reports (e.g., 5-HT₁A vs. 5-HT₂ receptor affinity)?
Answer:
- Receptor subtype profiling : Radioligand binding assays using CHO-K1 cells transfected with human 5-HT₁A/5-HT₂A receptors (Kᵢ values <100 nM indicate selectivity) .
- Functional assays : Calcium flux (FLIPR) or cAMP accumulation tests verify agonist/antagonist behavior .
- Knockout models : 5-HT₁A receptor-deficient mice isolate off-target effects (e.g., σ-receptor binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
